molecular formula C20H30O5S B13146276 (1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one

(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one

Cat. No.: B13146276
M. Wt: 382.5 g/mol
InChI Key: FELAYLQGNMVPPT-PORJLZOZSA-N
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Description

The compound (1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a combination of functional groups, including a hydroxy group, a methylsulfonyl group, and an oxirane ring. These features make it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:

    Formation of the cyclopenta[7,8]phenanthro[1,10a-b]oxiren core: This step involves cyclization reactions under controlled conditions.

    Introduction of the hydroxy group: This can be achieved through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Addition of the methylsulfonyl group: This step involves sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.

    Final assembly and purification: The final compound is assembled through a series of coupling reactions and purified using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound (1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC.

    Reduction: The oxirane ring can be reduced to a diol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical reactions. The oxirane ring is reactive and can form covalent bonds with nucleophiles, leading to the modification of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    (1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one: Unique due to its specific combination of functional groups and chiral centers.

    Other oxirane-containing compounds: Similar in reactivity but may lack the specific biological activity.

    Methylsulfonyl derivatives: Similar in chemical reactivity but may differ in biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H30O5S

Molecular Weight

382.5 g/mol

IUPAC Name

(1S,2R,4S,6S,8S,11S,12S,15S,16S)-15-hydroxy-2,16-dimethyl-4-methylsulfonyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one

InChI

InChI=1S/C20H30O5S/c1-18-8-7-13-11(12(18)4-5-15(18)21)6-9-20-17(25-20)16(22)14(26(3,23)24)10-19(13,20)2/h11-15,17,21H,4-10H2,1-3H3/t11-,12-,13-,14-,15-,17+,18-,19+,20+/m0/s1

InChI Key

FELAYLQGNMVPPT-PORJLZOZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(C[C@@H](C(=O)[C@H]4O5)S(=O)(=O)C)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC(C(=O)C4O5)S(=O)(=O)C)C

Origin of Product

United States

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